Cas no 1510262-04-0 (1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene)

1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)-
- 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene
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- MDL: MFCD24131294
- Inchi: 1S/C8H6BrClF2O/c9-7-2-1-6(13-8(11)12)3-5(7)4-10/h1-3,8H,4H2
- InChI Key: XQNZJQWPBNXXHK-UHFFFAOYSA-N
- SMILES: C1(Br)=CC=C(OC(F)F)C=C1CCl
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1082837-1g |
1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene |
1510262-04-0 | 95% | 1g |
$541.0 | 2024-04-23 | |
Enamine | EN300-258511-0.05g |
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene |
1510262-04-0 | 91% | 0.05g |
$174.0 | 2024-06-18 | |
Enamine | EN300-258511-2.5g |
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene |
1510262-04-0 | 91% | 2.5g |
$1454.0 | 2024-06-18 | |
1PlusChem | 1P01C4R3-100mg |
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene |
1510262-04-0 | 91% | 100mg |
$369.00 | 2024-06-20 | |
1PlusChem | 1P01C4R3-50mg |
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene |
1510262-04-0 | 91% | 50mg |
$269.00 | 2024-06-20 | |
1PlusChem | 1P01C4R3-2.5g |
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene |
1510262-04-0 | 91% | 2.5g |
$1859.00 | 2024-06-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01024070-1g |
1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene |
1510262-04-0 | 95% | 1g |
¥3717.0 | 2023-04-10 | |
Enamine | EN300-258511-0.25g |
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene |
1510262-04-0 | 91% | 0.25g |
$367.0 | 2024-06-18 | |
Enamine | EN300-258511-10.0g |
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene |
1510262-04-0 | 91% | 10.0g |
$3191.0 | 2024-06-18 | |
Enamine | EN300-258511-0.5g |
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene |
1510262-04-0 | 91% | 0.5g |
$579.0 | 2024-06-18 |
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene Related Literature
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Mehmet Menaf Ayhan,Burcu Dedeoglu,Yunus Zorlu,Bünyemin Coşut CrystEngComm, 2021,23, 268-272
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Additional information on 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene
Introduction to 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene (CAS No. 1510262-04-0)
1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene, identified by its Chemical Abstracts Service (CAS) number 1510262-04-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a bromine substituent at the 1-position, a chloromethyl group at the 2-position, and a difluoromethoxy group at the 4-position on a benzene ring, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry.
The molecular structure of 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene contributes to its reactivity and utility in various chemical transformations. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Additionally, the chloromethyl group serves as a versatile handle for nucleophilic addition reactions, enabling the introduction of diverse functional groups into the molecule. The difluoromethoxy group, on the other hand, imparts electronic and steric effects that can influence the compound's interactions with biological targets.
In recent years, 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene has been explored in the development of novel pharmaceutical agents. Its structural motifs are reminiscent of bioactive scaffolds found in various therapeutic compounds, making it a promising candidate for drug discovery programs. Specifically, researchers have investigated its potential as an intermediate in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of bromine and chloromethyl functionalities provides multiple points of intervention for medicinal chemists to optimize potency and selectivity.
One notable application of 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene is in the synthesis of small-molecule probes for studying enzyme mechanisms. For instance, its derivatives have been used to develop fluorescent probes that track the activity of metalloproteinases, which play crucial roles in physiological processes and are implicated in diseases such as Alzheimer's and cancer. The difluoromethoxy group enhances the probe's photostability and bioavailability, making it an attractive tool for high-throughput screening assays.
The compound's relevance extends beyond pharmaceuticals into materials science. Its ability to undergo selective functionalization has been leveraged in designing advanced polymers and liquid crystals. In particular, researchers have explored its use in creating conductive polymers for organic electronics applications. The bromine atom facilitates polymerization through radical or transition-metal-catalyzed pathways, while the chloromethyl group allows for post-polymerization modifications to tailor material properties.
Recent advancements in synthetic methodologies have further expanded the utility of 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene. Transition-metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed borylation and cyanation reactions, have enabled the introduction of new functional groups with precision. These techniques have been instrumental in generating libraries of derivatives for structure-activity relationship (SAR) studies, allowing researchers to fine-tune biological activity.
The compound's role in medicinal chemistry is also highlighted by its use as a building block for heterocyclic compounds. By incorporating 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene into cycloaddition reactions or cyclization processes, scientists can construct nitrogen-containing heterocycles that are prevalent in many drugs. For example, its derivatives have been used to synthesize indole and pyrrole analogs, which exhibit diverse biological activities ranging from antimicrobial to antiviral properties.
In conclusion, 1-bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene (CAS No. 1510262-04-0) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.
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